molecular formula C22H31BN2O4 B13047251 Tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate

Tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate

Cat. No.: B13047251
M. Wt: 398.3 g/mol
InChI Key: SLTBEMKENUGZDJ-UHFFFAOYSA-N
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Description

Tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, is notable for its unique structure, which includes a cyano group, a tert-butyl ester, and a dioxaborolane moiety.

Preparation Methods

The synthesis of tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate typically involves multiple steps, including substitution reactions and the use of protective groupsThe dioxaborolane moiety is then added through a borylation reaction . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow techniques to improve yield and efficiency .

Chemical Reactions Analysis

Tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted indole derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, influencing biological processes such as cell signaling and gene expression. The cyano group and dioxaborolane moiety can also participate in interactions with proteins and other biomolecules, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar compounds to tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate include other indole derivatives with different substituents. For example:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and a wide range of applications .

Biological Activity

Tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C22H31BN2O4
  • Molecular Weight : 398.3 g/mol

The compound features a unique indoline structure with a cyano group and a boron-containing moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the indoline core followed by the introduction of the cyano and boron groups. Specific methodologies for synthesizing similar compounds have been documented in literature.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance:

  • Inhibition of Tubulin Polymerization : Compounds with indole structures have been shown to inhibit tubulin polymerization effectively. For example, related compounds demonstrated IC50 values in the low micromolar range (e.g., 0.56 µM) against tubulin polymerization .
  • Apoptotic Induction : Flow cytometry analyses revealed that certain derivatives led to increased apoptotic cell populations in leukemia cell lines at nanomolar concentrations. This suggests that the compound may induce apoptosis through mechanisms involving caspase activation .

The mechanism by which this compound exerts its effects could involve:

  • Interaction with Microtubules : Similar compounds have been shown to bind to tubulin and disrupt microtubule dynamics.
  • Caspase Activation : Compounds in this class often activate caspases leading to programmed cell death.

Study on Antiproliferative Activity

A study evaluated various derivatives for their antiproliferative activity across different cancer cell lines. The results indicated that compounds bearing the indole structure exhibited enhanced potency compared to their amino counterparts. The findings are summarized in the following table:

CompoundIC50 (µM)Cell Line
10h0.56HL-60
10g1.4U937
CA-41.0A549

These results highlight the potential of indole derivatives as effective anticancer agents .

Properties

Molecular Formula

C22H31BN2O4

Molecular Weight

398.3 g/mol

IUPAC Name

tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indole-1-carboxylate

InChI

InChI=1S/C22H31BN2O4/c1-19(2,3)27-18(26)25-13-20(4,5)16-11-15(10-14(12-24)17(16)25)23-28-21(6,7)22(8,9)29-23/h10-11H,13H2,1-9H3

InChI Key

SLTBEMKENUGZDJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)C(CN3C(=O)OC(C)(C)C)(C)C)C#N

Origin of Product

United States

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